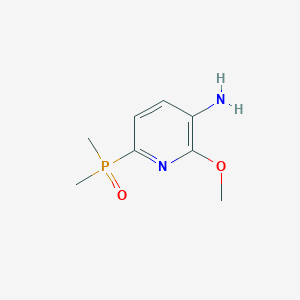
3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide is a chemical compound with the molecular formula C13H7Br4NO2 and a molecular weight of 528.816 g/mol . This compound is characterized by the presence of multiple bromine atoms and a hydroxyl group attached to a benzamide structure.
Preparation Methods
The synthesis of 3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide typically involves the bromination of precursor compounds under controlled conditions. The reaction conditions often include the use of bromine or bromine-containing reagents in the presence of a catalyst or under specific temperature and pressure conditions . Industrial production methods may involve large-scale bromination processes with optimized reaction parameters to ensure high yield and purity.
Chemical Reactions Analysis
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide undergoes various chemical reactions, including:
Substitution Reactions: The bromine atoms can be substituted with other functional groups using appropriate reagents.
Oxidation and Reduction Reactions: The hydroxyl group can undergo oxidation to form corresponding ketones or reduction to form alcohols.
Coupling Reactions: The compound can participate in coupling reactions to form larger, more complex molecules.
Common reagents used in these reactions include bromine, oxidizing agents like potassium permanganate, and reducing agents like sodium borohydride. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide has various applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications due to its unique chemical structure.
Industry: Utilized in the development of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide involves its interaction with specific molecular targets and pathways. The bromine atoms and hydroxyl group play crucial roles in its reactivity and binding affinity to biological molecules. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
3,5-Dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide can be compared with other similar compounds, such as:
N-(2,4-Dibromophenyl)-2-methoxybenzamide: This compound has a methoxy group instead of a hydroxyl group, leading to different chemical properties and reactivity.
3,5-Dibromo-4-methylaniline: This compound has a different substitution pattern on the benzene ring, affecting its chemical behavior and applications.
The uniqueness of this compound lies in its specific arrangement of bromine atoms and the presence of a hydroxyl group, which confer distinct chemical and biological properties.
Properties
CAS No. |
4372-73-0 |
|---|---|
Molecular Formula |
C13H7Br4NO2 |
Molecular Weight |
528.8 g/mol |
IUPAC Name |
3,5-dibromo-N-(2,4-dibromophenyl)-2-hydroxybenzamide |
InChI |
InChI=1S/C13H7Br4NO2/c14-6-1-2-11(9(16)4-6)18-13(20)8-3-7(15)5-10(17)12(8)19/h1-5,19H,(H,18,20) |
InChI Key |
YLNWVMNMQPPHAY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C=C1Br)Br)NC(=O)C2=C(C(=CC(=C2)Br)Br)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-[1-(4-Methoxyphenyl)-2-phenylethyl]-1-methylpiperidin-1-ium](/img/structure/B13997899.png)
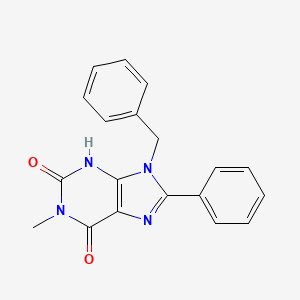
![[Bis(4-nitrophenyl)methylidene]hydrazine](/img/structure/B13997910.png)
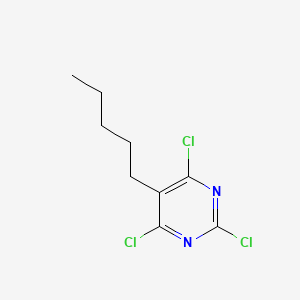
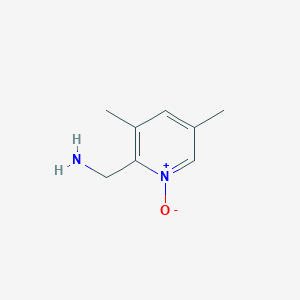
![2-[(3,8-Dichlorophenanthridin-6-yl)amino]ethanol](/img/structure/B13997937.png)


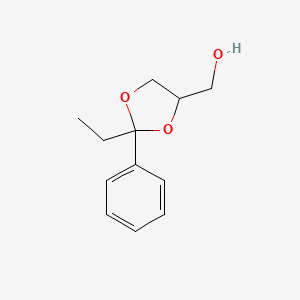

![2-[(1E)-3,3-Dimethyltriaz-1-en-1-yl]-N-ethylbenzamide](/img/structure/B13997954.png)
![4,4-Bis(4-{[(3-nitrophenyl)carbamoyl]oxy}phenyl)pentanoic acid](/img/structure/B13997962.png)
